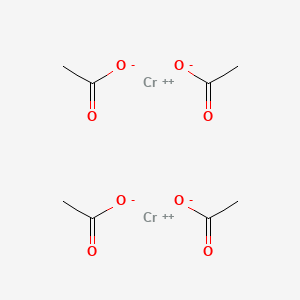
Tetraacetato dichromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8\text{H}{12}\text{Cr}_2\text{O}_8 ). It is characterized by the presence of two chromium atoms bridged by four acetate groups. This compound is notable for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraacetato dichromium can be synthesized through a two-step reaction process. Initially, chromium(III) chloride is reduced to chromium(II) chloride using hydrogen gas. The resulting chromium(II) chloride then reacts with an excess of acetate anions in an acidified solution to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis involves the use of chromium(III) chloride, zinc, hydrochloric acid, and sodium acetate trihydrate. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraacetato dichromium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the chromium atoms and the acetate groups.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or potassium dichromate.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or zinc in the presence of hydrochloric acid.
Substitution: Substitution reactions can occur when the acetate groups are replaced by other ligands under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(III) compounds, while reduction can produce chromium(II) species .
Wissenschaftliche Forschungsanwendungen
Tetraacetato dichromium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chromium-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying the interactions between metal ions and biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metallopharmaceuticals.
Industry: this compound is used in industrial processes that require specific catalytic properties.
Wirkmechanismus
The mechanism by which tetraacetato dichromium exerts its effects involves the interaction of the chromium atoms with various molecular targets. The acetate groups play a crucial role in stabilizing the compound and facilitating its reactivity. The pathways involved in its action are complex and depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
Chromium(II) acetate: Similar in structure but lacks the tetraacetato bridging.
Chromium(III) acetate: Contains chromium in a different oxidation state and exhibits different reactivity.
Chromium(II) chloride: Used as a precursor in the synthesis of tetraacetato dichromium.
Uniqueness: this compound is unique due to its specific bridging structure and the presence of two chromium atoms in close proximity. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
15020-15-2 |
|---|---|
Molekularformel |
C8H12Cr2O8 |
Molekulargewicht |
340.17 g/mol |
IUPAC-Name |
chromium(2+);tetraacetate |
InChI |
InChI=1S/4C2H4O2.2Cr/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 |
InChI-Schlüssel |
COSOKRWKZBULAU-UHFFFAOYSA-J |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr+2].[Cr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















